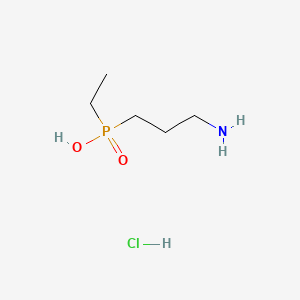
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one, commonly referred to as S-PIm, is a novel compound with a wide range of potential applications in the scientific research field. It is an organophosphorus compound with a unique structure that makes it highly versatile, allowing it to be used as a reagent in a variety of reactions and as a building block for more complex molecules. It has been studied extensively in the past few years, with researchers finding new ways to use it in a variety of applications.
Aplicaciones Científicas De Investigación
S-PIm has a wide range of potential applications in the scientific research field. It has been used as a reagent in a variety of organic synthesis reactions, including the synthesis of amines, ketones, and aldehydes. It has also been used as a building block for more complex molecules, such as peptides and polymers. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of novel compounds.
Mecanismo De Acción
The mechanism of action of S-PIm is not yet fully understood. However, it is believed that the compound acts as a nucleophile in organic synthesis reactions. This means that it can react with a variety of organic molecules, such as aldehydes, ketones, and amines, to form new compounds. In addition, it can act as a catalyst in the synthesis of polymers and as a starting material for the synthesis of novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-PIm are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-PIm has several advantages for use in laboratory experiments. It is a stable compound that is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively non-toxic and has low environmental impact. However, it is important to note that S-PIm is a novel compound and its effects on biological systems are not yet fully understood. As such, caution should be taken when using the compound in experiments.
Direcciones Futuras
The potential future directions for S-PIm are numerous. Further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of novel compounds. In addition, further research is needed to understand its potential as an inhibitor of certain enzymes and its antioxidant properties. Finally, further research is needed to understand its potential as a building block for more complex molecules, such as peptides and polymers.
Métodos De Síntesis
The synthesis of S-PIm is a multi-step process that begins with the formation of the imidazolidinone ring. This is accomplished by reacting an aldehyde with a primary amine and a base, such as sodium hydroxide, in a basic environment. The resulting imidazolidinone is then reacted with a 2,6-dichlorophenyl bromide to form the desired S-PIm product. This reaction requires a strong nucleophile, such as a Grignard reagent, and a strong base, such as sodium hydride, to be present to facilitate the reaction.
Propiedades
IUPAC Name |
(2S)-2-(2,6-dichlorophenyl)-1-[(1S)-1-phenylethyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBYRMAJLBSCX-GTNSWQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC(=O)N[C@@H]2C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




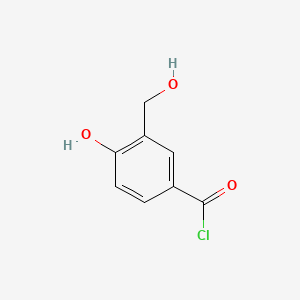


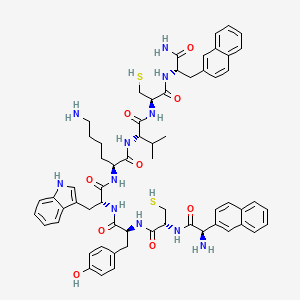
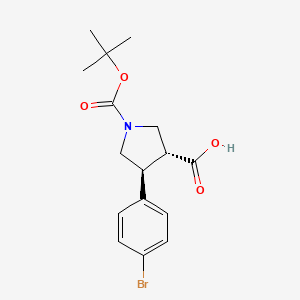
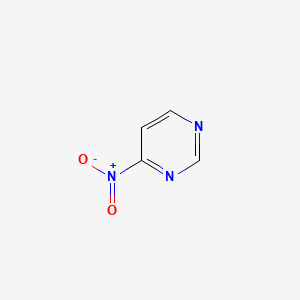

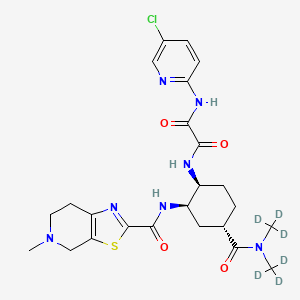
![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)
